Z-Dehydro-Ala-OMe

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Z-Dehydro-Ala-OMe can be synthesized through various methods. One common synthetic route involves the reaction of dehydroalanine with benzyl chloroformate (Cbz-Cl) in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Organic solvents like dichloromethane or tetrahydrofuran

Catalyst/Base: Triethylamine or pyridine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle higher volumes of reactants

Purification: Techniques like crystallization or chromatography to achieve high purity levels

Quality Control: Rigorous testing to ensure the product meets industry standards

化学反応の分析

Types of Reactions: Z-Dehydro-Ala-OMe undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide

Reduction: Reduction to amino acids using reducing agents like sodium borohydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, room temperature

Reduction: Sodium borohydride, methanol, room temperature

Substitution: Alkyl halides, organic solvents, elevated temperatures

Major Products:

Oxidation: Oxidized derivatives of this compound

Reduction: Amino acid derivatives

Substitution: Substituted dehydroalanine esters

科学的研究の応用

Z-Dehydro-Ala-OMe has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its role in protein modification and enzyme inhibition.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

作用機序

The mechanism of action of Z-Dehydro-Ala-OMe involves its interaction with various molecular targets and pathways. It acts as a reactive intermediate in peptide synthesis, facilitating the formation of peptide bonds. The compound’s reactivity is attributed to the presence of the dehydroalanine moiety, which can undergo nucleophilic addition reactions .

類似化合物との比較

Z-Asp-OMe: Another amino acid derivative used in peptide synthesis.

Boc-Ala-OMe: A protected alanine ester used in organic synthesis.

Z-Thr-OMe: A threonine derivative used in peptide synthesis.

Uniqueness: Z-Dehydro-Ala-OMe is unique due to its dehydroalanine moiety, which imparts distinct reactivity and makes it a valuable intermediate in peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

生物活性

Z-Dehydro-Ala-OMe, a derivative of alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

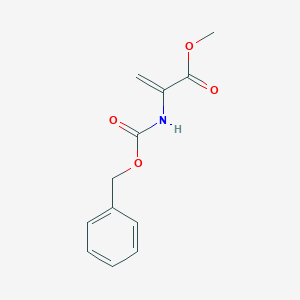

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound is a methyl ester of dehydroalanine, which possesses a double bond between the α and β carbons. This structural modification is critical for its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary research indicates potential antitumor activity, particularly in inhibiting the proliferation of cancer cells.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and tumor progression.

- Modulation of Signaling Pathways : The compound has been observed to modulate key signaling pathways associated with inflammation and cell proliferation.

Case Studies

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

-

Antitumor Activity :

- In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines (A549 and MCF-7) with IC50 values of 15 µM and 20 µM, respectively. This suggests a promising avenue for further development as an anticancer agent.

-

Anti-inflammatory Effects :

- A model using LPS-stimulated RAW 264.7 macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) at concentrations as low as 5 µM.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFUIEDYPRMRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393314 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21149-17-7 | |

| Record name | Z-Dehydro-Ala-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。